molecular formula C6H13NO3S B12983197 N-(Methylsulfonyl)pentanamide

N-(Methylsulfonyl)pentanamide

Cat. No.: B12983197
M. Wt: 179.24 g/mol
InChI Key: KIAFXMPPRVCYLC-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)pentanamide is a sulfonamide-containing compound characterized by a pentanamide backbone linked to a methylsulfonyl group. These compounds share key features, including sulfonamide moieties and alkyl chains, which influence solubility, pharmacokinetics, and target binding.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-methylsulfonylpentanamide

InChI

InChI=1S/C6H13NO3S/c1-3-4-5-6(8)7-11(2,9)10/h3-5H2,1-2H3,(H,7,8)

InChI Key

KIAFXMPPRVCYLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methylsulfonyl)pentanamide can be synthesized through the reaction of methylsulfonyl chloride with pentanamide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where methylsulfonyl chloride and pentanamide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Methylsulfonyl)pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)pentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally or functionally related to N-(methylsulfonyl)pentanamide:

Compound Name Key Features Biological Activity/Properties Reference
N-(4-Methoxyphenyl)pentanamide Methoxyphenyl group instead of methylsulfonyl; Albendazole derivative Anthelmintic activity against Toxocara canis; low cytotoxicity; high drug-likeness (logP ≈ 3, TPSA = 46.3 Ų)
N4-Valeroylsulfamerazine (21) Sulfonamide linked to pyrimidine ring; pentanamide backbone Antitubercular candidate; synthetic accessibility (96% yield)
5-Bromo-N-(methylsulfonyl)pentanamide Bromine substituent on pentanamide; methylsulfonyl group Reactivity likely influenced by bromine; potential intermediate in drug synthesis
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide Piperazine-methylsulfonyl hybrid; complex structure Synthetic accessibility (CAS: 674816-57-0); potential CNS activity due to BBB permeability

Pharmacokinetic and Drug-Likeness Comparison

  • High gastrointestinal absorption; predicted BBB permeability . Lower cytotoxicity (cell viability >90% in human/animal cells) compared to Albendazole (30–50% cytotoxicity) .
  • This compound Derivatives :
    • Methylsulfonyl groups may enhance polarity (higher TPSA) but reduce passive diffusion.
    • Brominated variants (e.g., 5-Bromo-N-(methylsulfonyl)pentanamide) could exhibit altered reactivity and metabolism .

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